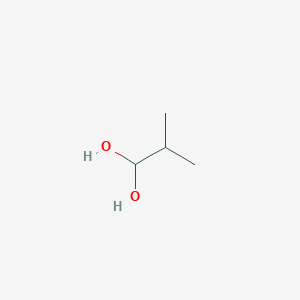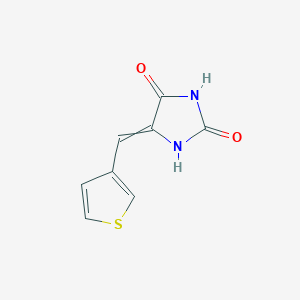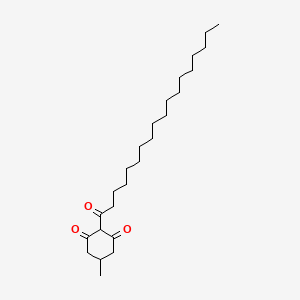![molecular formula C12H22N2O3Si B14274510 N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine CAS No. 133080-76-9](/img/structure/B14274510.png)
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is an organosilicon compound that features both silane and aromatic amine functionalities. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. Its unique structure allows it to be used in various applications, including surface modification and as a precursor for advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion properties.
Biology: Employed in the functionalization of biomolecules for improved biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surfaces.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing adhesion and surface properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with an ethylenediamine backbone.
3-(Trimethoxysilyl)propylamine: Lacks the aromatic amine group.
Bis[3-(Trimethoxysilyl)propyl]amine: Contains two trimethoxysilyl groups.
Uniqueness
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is unique due to its combination of silane and aromatic amine functionalities. This dual functionality allows it to act as a versatile coupling agent, promoting adhesion and surface modification in a wide range of applications.
Propriétés
Numéro CAS |
133080-76-9 |
|---|---|
Formule moléculaire |
C12H22N2O3Si |
Poids moléculaire |
270.40 g/mol |
Nom IUPAC |
4-N-(3-trimethoxysilylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H22N2O3Si/c1-15-18(16-2,17-3)10-4-9-14-12-7-5-11(13)6-8-12/h5-8,14H,4,9-10,13H2,1-3H3 |
Clé InChI |
NXOSVZHAMWWTDH-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNC1=CC=C(C=C1)N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
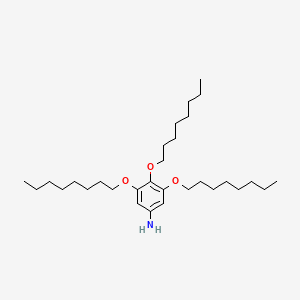
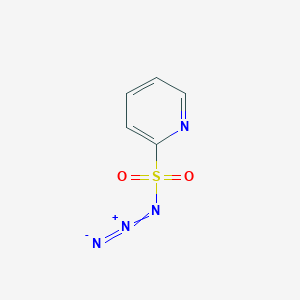
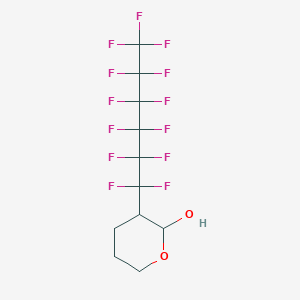
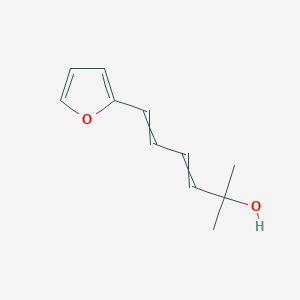


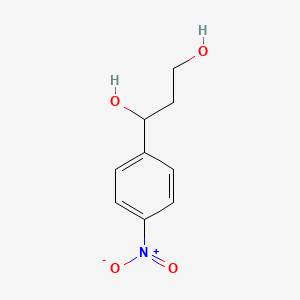
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)

